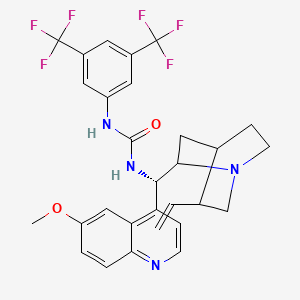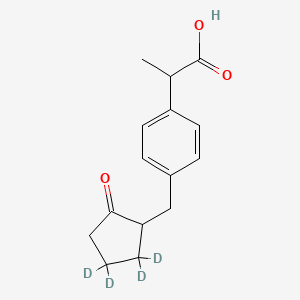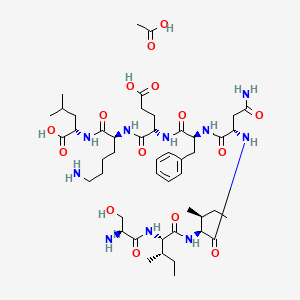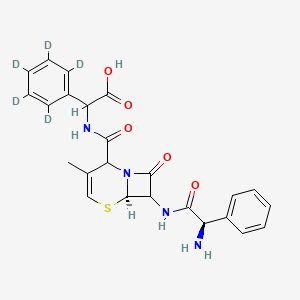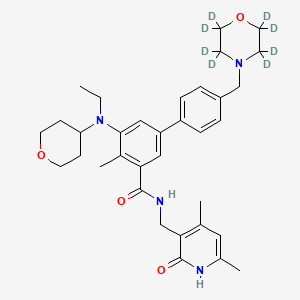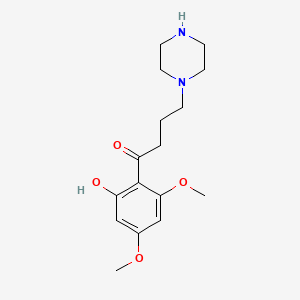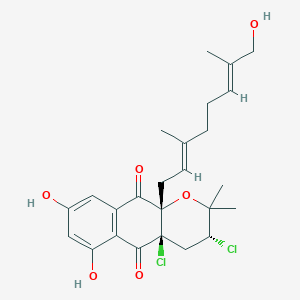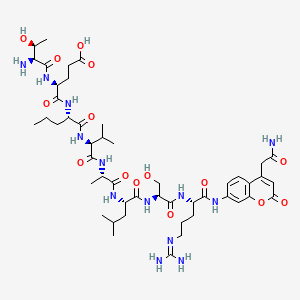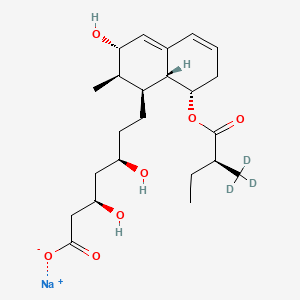
3|A-Hydroxy Pravastatin-d3 (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3|A-Hydroxy Pravastatin-d3 (sodium salt) is a deuterated form of pravastatin, a well-known HMG-CoA reductase inhibitor used primarily to lower cholesterol levels and prevent cardiovascular diseases. This compound is a stable isotope-labeled analog, which makes it particularly useful in various scientific research applications, including pharmacokinetic studies and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3|A-Hydroxy Pravastatin-d3 (sodium salt) typically involves the deuteration of pravastatin. The process begins with the fermentation of mevastatin, followed by hydrolysis of the lactone ring to yield the active hydroxy acid form. The deuterium atoms are then introduced through specific chemical reactions, resulting in the deuterated analog. The final product is obtained as a sodium salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of 3|A-Hydroxy Pravastatin-d3 (sodium salt) follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced fermentation techniques and optimized reaction conditions helps in achieving high yields and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
3|A-Hydroxy Pravastatin-d3 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols[3][3].
Aplicaciones Científicas De Investigación
3|A-Hydroxy Pravastatin-d3 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of pravastatin.
Biology: Employed in studies to understand the metabolic pathways and biological effects of pravastatin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of pravastatin.
Industry: Applied in the development and quality control of pharmaceutical formulations containing pravastatin
Mecanismo De Acción
The primary mechanism of action of 3|A-Hydroxy Pravastatin-d3 (sodium salt) is the inhibition of HMG-CoA reductase, the enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to an increase in the uptake of low-density lipoprotein (LDL) cholesterol by the liver. This results in lower plasma cholesterol levels and a reduced risk of cardiovascular diseases .
Comparación Con Compuestos Similares
Similar Compounds
Pravastatin: The non-deuterated form of the compound.
Mevastatin: A precursor in the synthesis of pravastatin.
Atorvastatin: Another HMG-CoA reductase inhibitor with a similar mechanism of action
Uniqueness
The uniqueness of 3|A-Hydroxy Pravastatin-d3 (sodium salt) lies in its deuterated structure, which provides enhanced stability and allows for more precise analytical measurements in research studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research .
Propiedades
Fórmula molecular |
C23H35NaO7 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1/i2D3; |
Clave InChI |
QMLCOLOJNAKCFF-QGZOQNJXSA-M |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] |
SMILES canónico |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


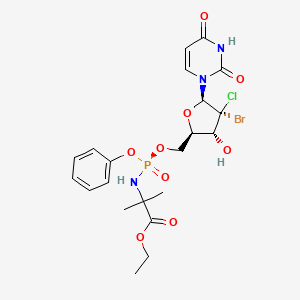
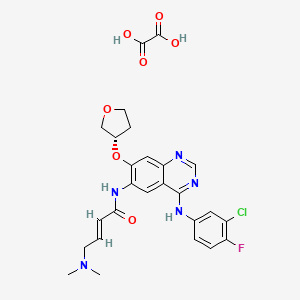
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
